3-(3-Nitrophenyl)imidazo[1,5-a]pyridine
Overview
Description
3-(3-Nitrophenyl)imidazo[1,5-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their unique chemical structure and versatility, which make them valuable in various fields such as materials science, pharmaceuticals, and optoelectronics .
Mechanism of Action
Target of Action
Imidazo[1,5-a]pyridine derivatives, to which this compound belongs, are known to be significant structural components of a large number of agrochemicals and pharmaceuticals .
Mode of Action
Imidazo[1,5-a]pyridine derivatives have been reported to exhibit unique chemical structure and versatility, optical behaviors, and biological properties .
Biochemical Pathways
Imidazo[1,5-a]pyridine derivatives are known to have potential in several research areas, from materials science to the pharmaceutical field .
Result of Action
Imidazo[1,5-a]pyridine derivatives have shown promising innovations in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
Action Environment
It is known that the compound is a solid and should be stored at room temperature .
Biochemical Analysis
Biochemical Properties
They have also been associated with various biological activities, including interactions with enzymes and proteins .
Cellular Effects
Imidazo[1,5-a]pyridine derivatives have shown potential in influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazo[1,5-a]pyridine derivatives have been associated with various molecular interactions, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
Imidazo[1,5-a]pyridine derivatives have been synthesized and studied for their stability and long-term effects on cellular function .
Metabolic Pathways
Imidazo[1,5-a]pyridine derivatives have been associated with influencing many cellular pathways necessary for the proper functioning of cells .
Subcellular Localization
Imidazo[1,5-a]pyridine derivatives have been used as emitters in imaging, suggesting potential localization within specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method includes the reaction of 3-nitrobenzaldehyde with 2-aminopyridine under acidic conditions, followed by cyclization . Another approach involves the use of iodine-mediated one-pot synthesis, which simplifies the process and improves yield .
Industrial Production Methods: Industrial production methods for imidazo[1,5-a]pyridine derivatives often involve large-scale cyclocondensation and cycloaddition reactions. These methods are optimized for high yield and purity, making them suitable for pharmaceutical and agrochemical applications .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitro-substituted imidazo[1,5-a]pyridine derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products:
Oxidation: Nitro-substituted derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
3-(3-Nitrophenyl)imidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anti-cancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of optoelectronic devices and sensors
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Another member of the imidazo family with similar structural features but different reactivity.
Imidazo[4,5-b]pyridine: Known for its unique electronic properties and applications in materials science.
Imidazo[1,5-c]pyridine: Used in pharmaceutical research for its potential therapeutic effects
Uniqueness: 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine stands out due to its nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, from drug development to materials science .
Properties
IUPAC Name |
3-(3-nitrophenyl)imidazo[1,5-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)11-6-3-4-10(8-11)13-14-9-12-5-1-2-7-15(12)13/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTGZHHDHITSSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601320009 | |
Record name | 3-(3-nitrophenyl)imidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601320009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816228 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
304685-51-6 | |
Record name | 3-(3-nitrophenyl)imidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601320009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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